![molecular formula C14H16N2O B2737644 N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide CAS No. 2411270-02-3](/img/structure/B2737644.png)
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide, also known as CBPYMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CBPYMA is a member of the but-2-ynamide family and is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5).
Wirkmechanismus
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide inhibits PRMT5 by binding to its active site, preventing the enzyme from catalyzing the methylation of its substrates. PRMT5 is known to methylate a variety of proteins, including histones and transcription factors, which play important roles in gene expression. By inhibiting PRMT5, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide can alter the expression of genes involved in cell proliferation and differentiation, leading to anti-tumor effects.
Biochemical and Physiological Effects:
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been shown to induce apoptosis (programmed cell death) in cancer cells by altering the expression of genes involved in cell cycle regulation and DNA repair. In addition, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients. N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has several advantages for use in laboratory experiments. It is a selective inhibitor of PRMT5, meaning it does not affect other enzymes that may have similar functions. N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide is also stable and can be easily synthesized in large quantities. However, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has limitations in terms of its solubility and toxicity. It may require the use of organic solvents to dissolve, which can affect the results of some assays. Additionally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to be toxic to some cell types at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide. One area of interest is the development of N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide analogs with improved solubility and reduced toxicity. Additionally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide may be used in combination with other anti-cancer agents to enhance their efficacy. Further studies on the mechanism of action of N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide may also lead to the identification of new targets for cancer therapy. Finally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide may have potential applications in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
Synthesemethoden
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide can be synthesized through a multi-step process, starting with the reaction of 4-pyridinemethanol with cyclobutylcarbonyl chloride to form the intermediate compound, 4-(cyclobutylcarbonyl)pyridine. This intermediate is then reacted with propargylamine to form the final product, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to be a potent inhibitor of PRMT5, an enzyme that plays a critical role in the regulation of gene expression, cell differentiation, and proliferation. PRMT5 inhibition by N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been shown to have anti-tumor effects in several cancer cell lines, including leukemia, lymphoma, and lung cancer. Additionally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-4-13(17)16-14(11-5-3-6-11)12-7-9-15-10-8-12/h7-11,14H,3,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPMLLZXCOQWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2737561.png)
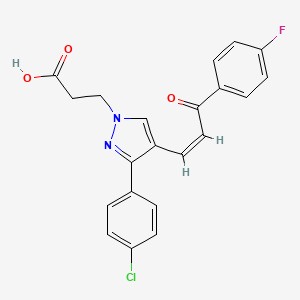
![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)
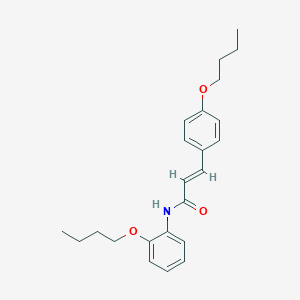
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2737568.png)
![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737570.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2737571.png)
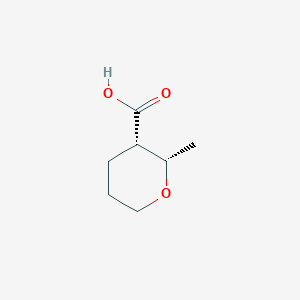
![3'-(4-Chlorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2737577.png)
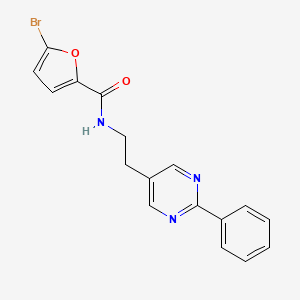
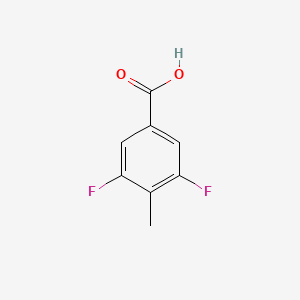
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737581.png)
![Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B2737583.png)